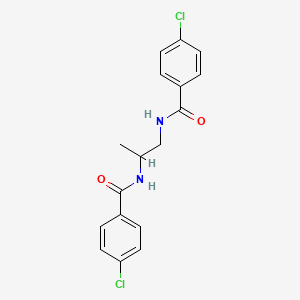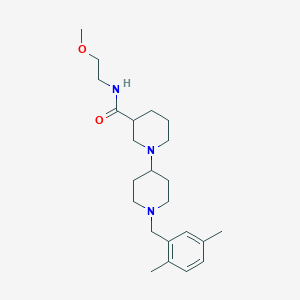
N,N'-1,2-propanediylbis(4-chlorobenzamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-1,2-propanediylbis(4-chlorobenzamide), commonly known as PCMB, is a chemical compound that has been widely used in scientific research. It is a derivative of benzamide and is known for its ability to modify proteins by reacting with sulfhydryl groups. PCMB has been used in various biochemical and physiological studies to investigate the mechanism of action of different proteins and enzymes.
作用机制
PCMB reacts specifically with sulfhydryl groups in proteins, leading to the formation of disulfide bonds or the modification of protein function. The reaction mechanism involves the attack of the sulfhydryl group on the carbonyl group of the benzamide ring, leading to the formation of a thioester intermediate. This intermediate can then undergo further reaction to form a disulfide bond or a covalent bond with the protein. The mechanism of action of PCMB is shown below:
Biochemical and Physiological Effects
PCMB has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of different enzymes by reacting with their sulfhydryl groups. For example, PCMB has been shown to inhibit the activity of the enzyme GAPDH by reacting with the sulfhydryl group at the active site of the enzyme. PCMB has also been shown to inhibit the activity of the enzyme cathepsin B by reacting with the sulfhydryl group at the active site of the enzyme. In addition, PCMB has been shown to induce apoptosis in different cell lines by modifying the function of different proteins.
实验室实验的优点和局限性
PCMB has several advantages and limitations for lab experiments. One advantage is its specificity for sulfhydryl groups, which allows for the specific modification of proteins. Another advantage is its ability to modify protein function, which can provide insights into the mechanism of action of different proteins and enzymes. However, one limitation is its potential toxicity, which can affect the viability of cells or organisms. Another limitation is its potential non-specific reactions with other functional groups in proteins, which can lead to unwanted modifications.
未来方向
PCMB has several potential future directions for research. One direction is the development of new PCMB derivatives with improved specificity or reduced toxicity. Another direction is the use of PCMB in combination with other protein modification reagents to investigate the function of different proteins and enzymes. Additionally, PCMB can be used to investigate the role of sulfhydryl groups in different biological processes, such as signal transduction or protein folding. Finally, PCMB can be used to investigate the mechanism of action of different drugs or therapeutic agents that target sulfhydryl groups in proteins.
合成方法
The synthesis of PCMB involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with 1,2-diaminopropane to produce PCMB. The overall reaction scheme is shown below:
4-chlorobenzoic acid + thionyl chloride → 4-chlorobenzoyl chloride
4-chlorobenzoyl chloride + 1,2-diaminopropane → PCMB
科学研究应用
PCMB has been widely used in scientific research as a protein modification reagent. It reacts specifically with sulfhydryl groups in proteins, leading to the formation of disulfide bonds or the modification of protein function. PCMB has been used in various biochemical and physiological studies to investigate the mechanism of action of different proteins and enzymes. For example, PCMB has been used to study the mechanism of action of the cysteine protease papain and the thiol protease cathepsin B. PCMB has also been used to modify the activity of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) in different organisms.
属性
IUPAC Name |
4-chloro-N-[2-[(4-chlorobenzoyl)amino]propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O2/c1-11(21-17(23)13-4-8-15(19)9-5-13)10-20-16(22)12-2-6-14(18)7-3-12/h2-9,11H,10H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOGXWATBQOFNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(cyclopropylmethyl)-3-isopropyl-1-[(7-methylpyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5316584.png)

![4-{5-[(2-chloro-4-fluorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5316616.png)
![1-(3-chlorobenzyl)-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B5316617.png)
![4-[4-(allyloxy)benzoyl]-5-(2-fluorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5316619.png)

![5-[4-(dimethylamino)phenyl]-4-(4-ethoxybenzoyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5316623.png)
![2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylonitrile](/img/structure/B5316624.png)
![4-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-2-morpholinecarboxylic acid](/img/structure/B5316635.png)
![1-[2-(1H-benzimidazol-1-yl)propanoyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5316649.png)

![2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B5316658.png)
![7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5316663.png)
![N-(2-methylphenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5316676.png)